N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. In one study, the target pyrazine analogs were confirmed by NMR and mass spectrometry . In another study, the structure of a similar compound was analyzed using X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction . The reaction involved the use of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide as a starting material .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were studied through DFT calculations .Scientific Research Applications
Synthesis and Reactivity
Compounds with thiophene and pyrazine moieties are notable for their utility in the synthesis of heterocyclic compounds. Mohareb et al. (2004) demonstrated the synthesis of thiophenylhydrazonoacetates, which are precursors for various nitrogen-containing heterocycles, suggesting potential methodologies for synthesizing related compounds (Mohareb et al., 2004). Similarly, the green synthesis approaches for thiophenyl pyrazoles and isoxazoles highlight the environmental benefits of adopting 1,3-dipolar cycloaddition techniques, which may also be applicable in the synthesis of the target compound (Sowmya et al., 2018).
Biological Activities
Research into compounds containing thiophene and pyrazine groups has shown a range of biological activities. For instance, Hassan et al. (2014) explored the cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, revealing potential anticancer properties (Hassan et al., 2014). The study by Sowmya et al. (2018) on thiophenyl pyrazoles and isoxazoles also noted significant antimicrobial activity, suggesting the compound's relevance in developing new antimicrobial agents (Sowmya et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could involve further exploration of their biological activities and potential applications. For instance, the anti-tubercular activity of pyrazine derivatives could be further investigated . Additionally, the potential applications of these compounds in various fields such as pharmaceuticals and materials science could be explored.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(15-11-23-13-4-1-2-5-14(13)24-15)21-10-12-17(20-8-7-19-12)16-6-3-9-25-16/h1-9,15H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRMRWJYJQOFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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